

An In-Depth Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1301225

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**. This compound, a substituted salicylaldehyde, is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This document summarizes its known physical and chemical characteristics, outlines potential synthetic routes, and explores its utility in the preparation of more complex molecules with potential biological activity. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized using diagrams.

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, also known as 5-(trifluoromethoxy)salicylaldehyde, is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at the 2-position and a trifluoromethoxy group at the 5-position. The presence of the electron-withdrawing trifluoromethoxy group and the reactive aldehyde and hydroxyl functionalities make it a versatile intermediate for the synthesis of a wide range of derivatives. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

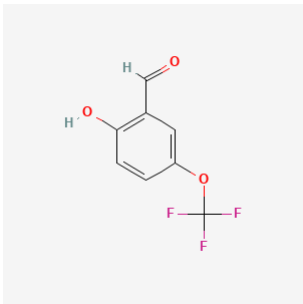
Property	Value	Reference
Chemical Structure		
CAS Number	93249-62-8	[1]
Molecular Formula	C ₈ H ₅ F ₃ O ₃	[1]
Molecular Weight	206.12 g/mol	[1]
Appearance	Solid	[1]
Melting Point	31-33 °C (lit.)	[1]
Boiling Point	82 °C at 60 mmHg (lit.)	[1]
Flash Point	113 °C (235.4 °F) - closed cup	[1]
Form	Solid	[1]

Table 1: Physicochemical Properties of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**

Spectroscopic Data

While specific, experimentally-derived spectra for **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** are not readily available in the public domain, the expected spectral characteristics can be inferred from the analysis of similar compounds.

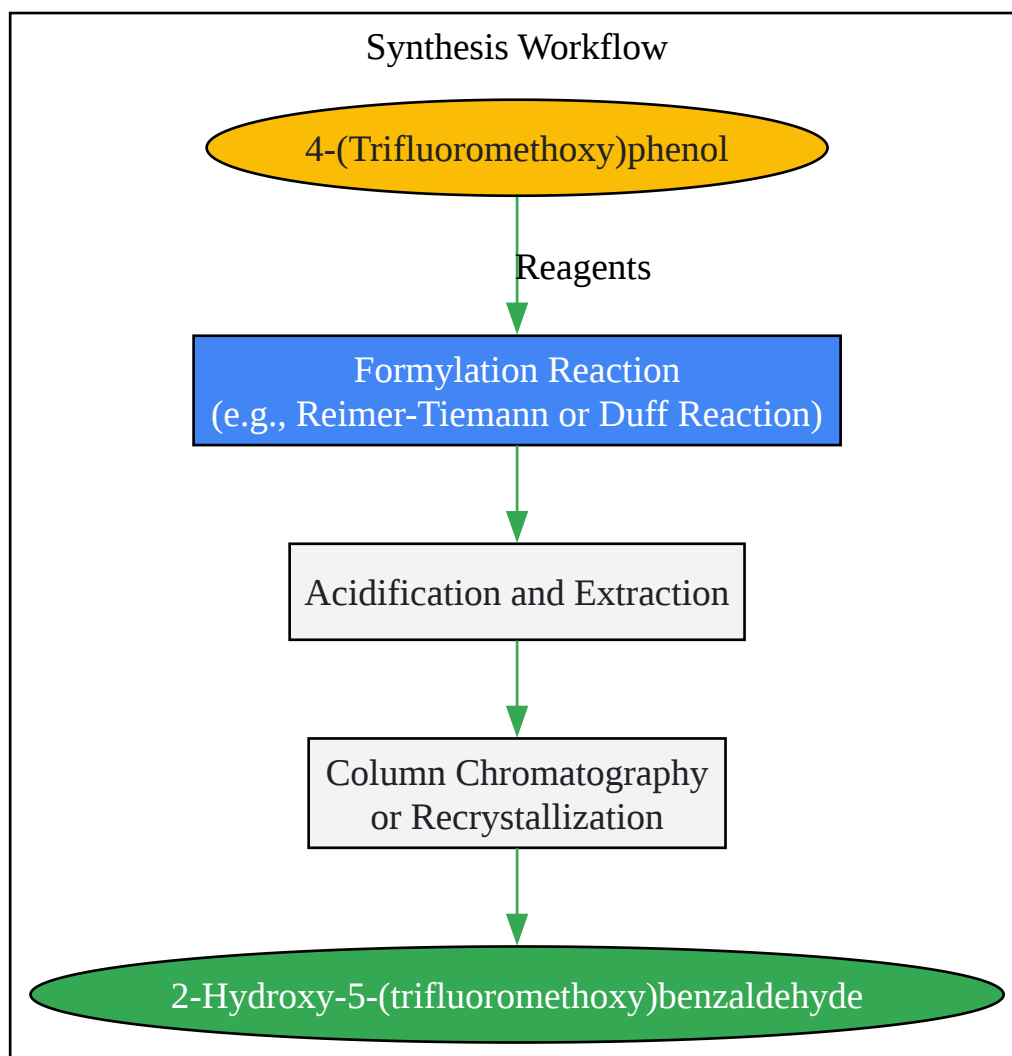
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and three aromatic protons with distinct splitting patterns due to their positions on the substituted ring.
- ^{13}C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range). The aromatic carbons would appear in the 110-160 ppm region, with their chemical shifts influenced by the hydroxyl and trifluoromethoxy substituents. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong carbonyl ($\text{C}=\text{O}$) stretching vibration for the aldehyde group around $1650\text{-}1700\text{ cm}^{-1}$. A broad O-H stretching band for the phenolic hydroxyl group would be observed in the region of $3200\text{-}3600\text{ cm}^{-1}$. Characteristic C-O and C-F stretching vibrations would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (206.12 g/mol). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and potentially the trifluoromethoxy group (OCF_3).

Synthesis and Purification

Detailed experimental protocols for the synthesis of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** are not explicitly published. However, based on general organic chemistry principles and synthetic methods for similar salicylaldehydes, plausible synthetic routes can be proposed. The most common methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Proposed Synthetic Workflow

A potential synthetic route would involve the formylation of 4-(trifluoromethoxy)phenol. The following diagram illustrates a generalized workflow for such a transformation.



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Caption: Generalized workflow for the synthesis of **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde**.

Experimental Considerations

- Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base. For 4-(trifluoromethoxy)phenol, this would likely yield a mixture of ortho- and para-formylated products, from which the desired **2-hydroxy-5-(trifluoromethoxy)benzaldehyde** would need to be separated.

- **Duff Reaction:** This reaction uses hexamine as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. It generally favors ortho-formylation of phenols.
- **Purification:** Purification of the crude product would likely involve standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Applications

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a valuable intermediate in organic synthesis. Its aldehyde and hydroxyl groups are key reactive sites for a variety of chemical transformations.

Key Reactions

- **Schiff Base Formation:** The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This is a common strategy for introducing the salicylaldehyde moiety into larger molecules.
- **Williamson Ether Synthesis:** The phenolic hydroxyl group can be alkylated or arylated under basic conditions.
- **Wittig and Related Reactions:** The aldehyde can undergo olefination reactions to form substituted styrenes.
- **Oxidation and Reduction:** The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

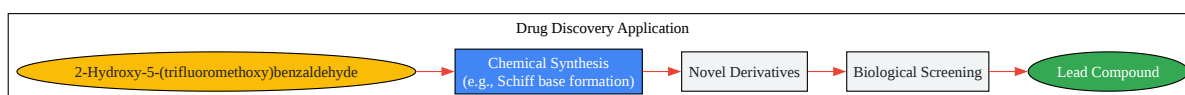
Applications in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various derivatives with potential biological activities. For instance, it has been used to prepare:

- 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol[1]
- (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol[1]
- 2-[(E)-(naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol[1]

The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.

The following diagram illustrates the logical relationship of using **2-Hydroxy-5-(trifluoromethoxy)benzaldehyde** as a building block in drug discovery.



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Caption: Role as a building block in drug discovery.

Safety and Handling

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Hazard and Precautionary Codes:

Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Table 2: GHS Hazard and Precautionary Statements[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive salicylaldehyde core and a trifluoromethoxy substituent makes it an attractive starting material for the synthesis of a wide array of complex molecules. While detailed experimental protocols and comprehensive spectroscopic data are not yet widely published, this guide provides a foundational understanding of its properties and potential applications, thereby serving as a useful resource for researchers and developers in the chemical and pharmaceutical industries. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.

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References

- 1. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8 [sigmaaldrich.com]
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